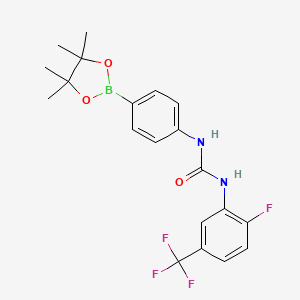
1-(2-Fluoro-5-(trifluoromethyl)phenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Cat. No. B3155297
Key on ui cas rn:
796967-62-9
M. Wt: 424.2 g/mol
InChI Key: DBYMXBDSVQKVEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08058290B2
Procedure details


936 mg of 2-fluoro-5-trifluoromethylphenylisocyanate and then 0.64 ml of triethylamine are added to a solution of 1 g of 4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)aniline in 15 ml of tetrahydrofuran, at ambient temperature. The reaction medium is stirred at ambient temperature for 18 h, and then treated with methanol and then, finally, evaporated to dryness under reduced pressure. The residue thus obtained is purified by chromatography on silica using, as eluent, a (99.5/0.5 then 90/10) methylene chloride/methanol mixture. The fractions containing the expected product are concentrated to dryness so as to give 1.45 g of 1-(2-fluoro-5-trifluoromethylphenyl)-3-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenyl]urea in the form of a white solid. MS (ES) MH+ m/z=425.


Quantity
1 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1[N:12]=[C:13]=[O:14].C(N(CC)CC)C.[CH3:22][C:23]1([CH3:37])[C:27]([CH3:29])([CH3:28])[O:26][B:25]([C:30]2[CH:36]=[CH:35][C:33]([NH2:34])=[CH:32][CH:31]=2)[O:24]1.CO>O1CCCC1>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1[NH:12][C:13]([NH:34][C:33]1[CH:32]=[CH:31][C:30]([B:25]2[O:26][C:27]([CH3:29])([CH3:28])[C:23]([CH3:37])([CH3:22])[O:24]2)=[CH:36][CH:35]=1)=[O:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
936 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=C(C=C1)C(F)(F)F)N=C=O
|
|
Name
|
|
|
Quantity
|
0.64 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OB(OC1(C)C)C1=CC=C(N)C=C1)C
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction medium is stirred at ambient temperature for 18 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
finally, evaporated to dryness under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue thus obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is purified by chromatography on silica using, as eluent
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The fractions containing the expected product
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
are concentrated to dryness so as
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=C(C=C1)C(F)(F)F)NC(=O)NC1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.45 g | |
| YIELD: CALCULATEDPERCENTYIELD | 74.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
